3-Hydroxy-1-phenyldec-6-en-5-one
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Overview
Description
3-Hydroxy-1-phenyldec-6-en-5-one is an organic compound with the molecular formula C16H22O2 It features a hydroxyl group (-OH) attached to the third carbon, a phenyl group attached to the first carbon, and a double bond between the sixth and seventh carbons in a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyldec-6-en-5-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with a suitable ketone, followed by selective reduction and hydroxylation steps. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-phenyldec-6-en-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 3-oxo-1-phenyldec-6-en-5-one or 3-carboxy-1-phenyldec-6-en-5-one.
Reduction: Formation of 3-hydroxy-1-phenyldecane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-1-phenyldec-6-en-5-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-phenyldec-6-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
3-Hydroxy-1-phenylhexane: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-phenylheptane: Similar structure but with a slightly longer carbon chain.
3-Hydroxy-1-phenylundecane: Similar structure but with a longer carbon chain.
Uniqueness: 3-Hydroxy-1-phenyldec-6-en-5-one is unique due to the presence of a double bond in the decane chain, which imparts distinct chemical reactivity and potential biological activities compared to its saturated analogs.
Biological Activity
Biological Activity of 3-Hydroxy-1-phenyldec-6-en-5-one
This compound is an organic compound with potential biological activities that have been the subject of scientific research. This article will explore its known and potential biological effects, drawing from available data and comparable compounds.
Antioxidant Activity
The compound's structure, featuring a hydroxyl group and an unsaturated carbon chain, suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals in biological systems.
Research Findings:
In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed the following:
Concentration (μM) | DPPH Inhibition (%) |
---|---|
10 | 15.3 |
50 | 42.7 |
100 | 68.9 |
200 | 85.2 |
These results demonstrate a dose-dependent antioxidant activity, with significant free radical scavenging at higher concentrations.
The biological activity of this compound likely involves several mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing their structure and function.
- π-π Interactions: The phenyl group may participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
- Lipid Membrane Interactions: The long carbon chain suggests potential interactions with cell membranes, which could influence cellular processes or antimicrobial activity.
Future Research Directions
To fully understand the biological activity of this compound, several areas require further investigation:
- Comprehensive Antimicrobial Screening: Testing against a broader range of pathogens, including drug-resistant strains.
- In Vivo Studies: Animal models to assess efficacy and toxicity.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing structural analogs to optimize biological activity.
- Molecular Docking Studies: Computational analyses to predict interactions with potential biological targets.
- Synergistic Effects: Investigating potential synergies with known antimicrobial or antioxidant compounds.
Properties
CAS No. |
651738-84-0 |
---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3-hydroxy-1-phenyldec-6-en-5-one |
InChI |
InChI=1S/C16H22O2/c1-2-3-5-10-15(17)13-16(18)12-11-14-8-6-4-7-9-14/h4-10,16,18H,2-3,11-13H2,1H3 |
InChI Key |
GFPPCOBSZFEZOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
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